molecular formula C11H14O2 B137608 3-(2,6-Dimethylphenyl)propionic acid CAS No. 192725-73-8

3-(2,6-Dimethylphenyl)propionic acid

Cat. No. B137608
M. Wt: 178.23 g/mol
InChI Key: CMUMYLYPFFNWNN-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylphenyl)propionic acid is a chemical compound that is structurally related to propionic acid derivatives. While the specific compound is not directly discussed in the provided papers, related compounds and their synthesis, molecular structures, and chemical properties are described, which can provide insights into the analysis of 3-(2,6-Dimethylphenyl)propionic acid.

Synthesis Analysis

The synthesis of related compounds involves starting materials such as (S)-malic acid and employs a series of reactions including ester reduction, epoxide formation, and reductive epoxide opening to achieve the desired stereochemistry and functional groups . This approach could potentially be adapted for the synthesis of 3-(2,6-Dimethylphenyl)propionic acid by choosing appropriate starting materials and reaction conditions that introduce the 2,6-dimethylphenyl group.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(2,6-Dimethylphenyl)propionic acid has been characterized using X-ray crystallography. For example, the crystal structure of 3-chloro-2,2-bis(chloromethyl)propionic acid-1 was determined, revealing that molecules are interconnected by hydrogen bridges to form dimers . Such structural analyses are crucial for understanding the molecular conformation and potential intermolecular interactions of 3-(2,6-Dimethylphenyl)propionic acid.

Chemical Reactions Analysis

The reactivity of propionic acid derivatives can be illustrated by the formation of complexes with metals. For instance, 3,3-bis(3,5-dimethylpyrazol-1-yl)propionic acid acts as a tripodal N, N, O ligand to form complexes with manganese and rhenium . This suggests that 3-(2,6-Dimethylphenyl)propionic acid could also participate in forming complexes with metals, which could be relevant in catalysis or material science applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of propionic acid derivatives can be inferred from related compounds. For example, the thermal analysis and temperature-dependent measurements of 3-chloro-2,2-bis(chloromethyl)propionic acid-1 did not indicate a phase transition within a certain temperature range, which provides information on the thermal stability of the compound . Such data are valuable for understanding the behavior of 3-(2,6-Dimethylphenyl)propionic acid under various conditions.

Scientific Research Applications

  • Crystal Structure and Molecular Packing

    • N-(2,6-Dimethylphenyl)succinamic acid, a compound related to 3-(2,6-Dimethylphenyl)propionic acid, has been studied for its crystal structure, revealing anti-orientation of N—H and C=O bonds and two-dimensional array formation via hydrogen bonds (B. Gowda et al., 2009).
  • Synthesis of Benzofuro Compounds

    • Research on the synthesis of benzofuro compounds, using related chemicals like 2-(2,4-Dimethylphenoxy)propionic acid, indicates potential applications in chemical synthesis and drug development (M. Hogale et al., 1995).
  • Development of Metal-Organic Frameworks

    • Studies on dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks highlight the potential of 3-(2,6-Dimethylphenyl)propionic acid derivatives in the development of fluorescence sensors for chemicals (B. Shi et al., 2015).
  • Copolymerization and Material Science

    • Research into the copolymerization of ω-alkenoates with α-olefins and ethylene, using esters like 2,6-dimethylphenyl ester of 10-undecenoic acid, shows the application of 3-(2,6-Dimethylphenyl)propionic acid in material science, particularly in the creation of functional polymers (M. Purgett et al., 1989).
  • Organic Synthesis and Analytical Chemistry

    • The synthesis and study of organotin derivatives with 2-[(2,6-dimethylphenyl)amino]benzoic acid provide insights into the chemical properties and potential applications in analytical chemistry and organic synthesis (V. Dokorou et al., 2004).
  • Environmental Applications

    • Propionic acid-based deep eutectic solvents, synthesized using propionic acid, show potential for applications in environmental science, particularly in ultra-deep oxidative desulfurization activities (C. Mao et al., 2017).

Safety And Hazards

Safety data sheets suggest that exposure to 3-(2,6-Dimethylphenyl)propionic acid should be avoided. In case of contact, it is advised to move to fresh air, give oxygen if breathing is difficult, and consult a doctor immediately .

Future Directions

Propionic acid and its derivatives have found applications in various industries including food, cosmetics, plastics, and pharmaceuticals . With advancements in metabolic engineering and heterologous expression, it is expected that the production and application of these compounds will continue to expand .

properties

IUPAC Name

3-(2,6-dimethylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8-4-3-5-9(2)10(8)6-7-11(12)13/h3-5H,6-7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUMYLYPFFNWNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444974
Record name 3-(2,6-dimethylphenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,6-dimethylphenyl)propanoic Acid

CAS RN

192725-73-8
Record name 3-(2,6-dimethylphenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
PL Beaulieu, PC Anderson, DR Cameron… - Journal of medicinal …, 2000 - ACS Publications
Starting from palinavir (1), our lead HIV protease inhibitor, we have discovered a new series of truncated analogues in which the P 3 -P 2 quinaldic-valine portion of 1 was replaced by 2‘,…
Number of citations: 45 pubs.acs.org
DA Gray - 1981 - search.proquest.com
4-(2-Phenylethyl) indan (7) was synthesized by reaction of cuprous phenyl acetylide and 4-iodoindan. The phenethylindan was nitrated in acetyl nitrate in acetic anhydride at 0 (…
Number of citations: 3 search.proquest.com
MD Shultz, D Majumdar, DN Chin… - Journal of Medicinal …, 2013 - ACS Publications
Tankyrases 1 and 2 are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that modulate Wnt pathway signaling. While amide- and lactam-based nicotinamide …
Number of citations: 45 pubs.acs.org
NR Vautravers, B Breit - Synlett, 2011 - thieme-connect.com
A practical method for the one-step preparation of 3-arylpropionic acids through rhodium-catalyzed 1, 4-addition of arylboronic acids to acrylic acid is reported. The method is applicable …
Number of citations: 18 www.thieme-connect.com

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